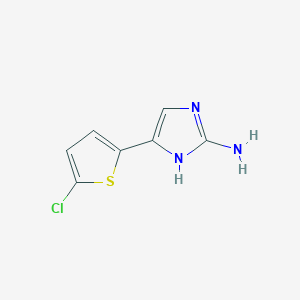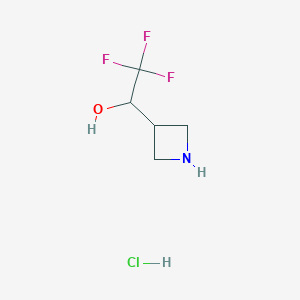![molecular formula C24H19NSi B12272707 10,10-Diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline](/img/structure/B12272707.png)
10,10-Diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,10-Diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline is a chemical compound with the molecular formula C24H19NSi. It is known for its unique structure, which includes a silicon atom integrated into a dibenzoazasiline framework.
Méthodes De Préparation
The synthesis of 10,10-Diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline typically involves the reaction of 1,2-dibromobenzene with diphenylsilane in the presence of a base. The reaction conditions often include the use of a palladium catalyst and a suitable solvent such as tetrahydrofuran (THF). The process involves the formation of a silicon-carbon bond, followed by cyclization to form the azasiline ring .
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis is well-established. The reaction is generally carried out under an inert atmosphere to prevent oxidation and other side reactions.
Analyse Des Réactions Chimiques
10,10-Diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of silane derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol compounds, while reduction produces silane derivatives.
Applications De Recherche Scientifique
10,10-Diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline has several scientific research applications:
Organic Electronics: This compound is used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Materials Science: The compound’s structural properties make it suitable for use in the synthesis of blue-emitting materials for optoelectronic applications.
Chemical Research: It is used as a building block in the synthesis of various organic compounds, particularly those involving silicon chemistry.
Mécanisme D'action
The mechanism of action of 10,10-Diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline in its applications involves its ability to participate in electronic transitions. In OLEDs, for example, the compound acts as an electron donor, facilitating the transfer of electrons and enhancing the efficiency of light emission. The molecular targets and pathways involved include the interaction of the silicon atom with other electronic components in the material, leading to improved photophysical properties .
Comparaison Avec Des Composés Similaires
10,10-Diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline can be compared with other similar compounds such as:
10,10-Diphenyl-5,10-dihydro-phenazasiline: This compound has a similar structure but lacks the dibenzo framework, resulting in different electronic properties.
Triphenylphosphine Oxide Derivatives: These compounds are used in similar applications but have different electronic donor-acceptor characteristics.
The uniqueness of this compound lies in its integrated silicon atom within the dibenzoazasiline framework, which imparts distinct electronic and structural properties .
Propriétés
Formule moléculaire |
C24H19NSi |
|---|---|
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
10,10-diphenyl-5H-benzo[b][1,4]benzazasiline |
InChI |
InChI=1S/C24H19NSi/c1-3-11-19(12-4-1)26(20-13-5-2-6-14-20)23-17-9-7-15-21(23)25-22-16-8-10-18-24(22)26/h1-18,25H |
Clé InChI |
SGNJNVMRIULYLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si]2(C3=CC=CC=C3NC4=CC=CC=C42)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-6-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B12272635.png)
![1-[(4-Chlorophenyl)methyl]-3-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]urea](/img/structure/B12272640.png)
![4-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B12272650.png)

![4-Amino-1-[2-[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyldisulfanyl]methyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one](/img/structure/B12272671.png)
![1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(4-methanesulfonylphenyl)propan-1-one](/img/structure/B12272675.png)
![1-benzyl-4-{4-[2-(morpholin-4-yl)-2-oxoethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one](/img/structure/B12272677.png)
![N-cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12272691.png)
![2-tert-butyl-1-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B12272699.png)




